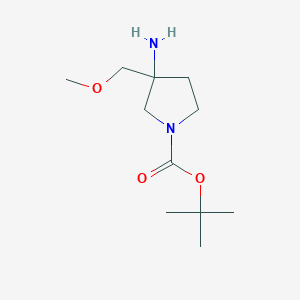

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as DTBZ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of vesicular monoamine transporter type 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide demonstrates the utility of X-ray diffraction studies for understanding molecular interactions, crystal packing, and the stabilization of crystal structures through various hydrogen bonding and π···π interactions (Sharma et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives, showcasing similar functionalities, have been studied for their corrosion inhibiting effects on steel in acidic solutions. These studies highlight the potential of such compounds in protecting metals from corrosion, a crucial aspect in industrial applications (Hu et al., 2016).

Catalytic Activity

Research into lanthanide formamidinates, which share functional groups with the compound , reveals their potential as catalysts in chemical reactions such as the Tishchenko reaction, suggesting applications in synthetic chemistry (Zuyls et al., 2008).

Polymer Science

Studies on the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers point to applications in creating novel cationic polymers with pH-, salt-, and temperature-responsive properties (Bütün et al., 2001).

Molecular Imaging

The development of PET imaging probes like N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide for the ultrasensitive detection of malignant melanoma showcases the potential of structurally similar compounds in enhancing diagnostic imaging techniques (Pyo et al., 2020).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2OS/c1-21(2)14(11-7-8-23-10-11)9-20-15(22)12-5-3-4-6-13(12)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAYEHOAHXEIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)

![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2565517.png)

![6-[4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565521.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2565527.png)

![11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2565528.png)